3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide
Description
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a formyl group, a hydroxyphenylmethyl group, and a carboxamide group attached to an indole core, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
3-formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(10-12-3-2-4-15(22)7-12)18(23)13-5-6-16-14(11-21)9-19-17(16)8-13/h2-9,11,19,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHGEHKMHIUULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)C(=O)C2=CC3=C(C=C2)C(=CN3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-formylindole with N-methyl-3-hydroxybenzylamine under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 3-Carboxy-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide.
Reduction: 3-Hydroxymethyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of 3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with a formyl group, known for its biological activities.
N-Methylindole-3-carboxamide: Similar structure but lacks the hydroxyphenylmethyl group, resulting in different biological properties.
3-Hydroxy-N-methylindole-6-carboxamide: Similar structure but lacks the formyl group, affecting its reactivity and applications.
Uniqueness
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the formyl and hydroxyphenylmethyl groups allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
